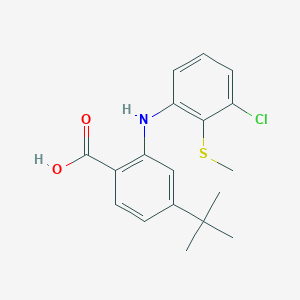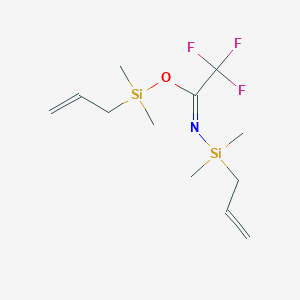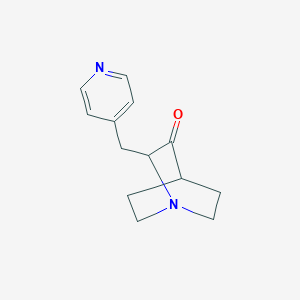
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid is an organic compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a benzoic acid moiety
Métodos De Preparación
The synthesis of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of tert-butylbenzene to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: of the amine with 3-chloro-2-(methylthio)benzoic acid.
Hydrolysis: to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and chloro groups can enhance its binding properties and stability.
Comparación Con Compuestos Similares
Similar compounds include:
4-(tert-Butyl)-2-aminobenzoic acid: Lacks the chloro and methylthio groups, resulting in different reactivity and applications.
3-Chloro-2-(methylthio)aniline: Lacks the benzoic acid moiety, affecting its solubility and biological activity.
tert-Butylbenzoic acid: Lacks the amino and chloro groups, leading to different chemical properties.
Propiedades
Fórmula molecular |
C18H20ClNO2S |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(3-chloro-2-methylsulfanylanilino)benzoic acid |
InChI |
InChI=1S/C18H20ClNO2S/c1-18(2,3)11-8-9-12(17(21)22)15(10-11)20-14-7-5-6-13(19)16(14)23-4/h5-10,20H,1-4H3,(H,21,22) |
Clave InChI |
UNXPSPSPSKQPKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)




![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)


![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)

